molecular formula C11H6N2O2S B4930262 N-(2-Thiazolyl)phthalimide CAS No. 6945-01-3

N-(2-Thiazolyl)phthalimide

Cat. No.: B4930262
CAS No.: 6945-01-3
M. Wt: 230.24 g/mol
InChI Key: PYVGPAOBJCWIHT-UHFFFAOYSA-N
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Description

N-(2-Thiazolyl)phthalimide is a compound that combines the structural features of phthalimide and thiazole. Phthalimides are known for their biological activities and are found in various pharmaceuticals, agrochemicals, and dyes . Thiazoles, on the other hand, are heterocyclic compounds containing sulfur and nitrogen, and they exhibit diverse biological properties . The combination of these two moieties in this compound makes it a compound of interest in medicinal chemistry and other scientific fields.

Future Directions

Thiazoles and their derivatives continue to be an area of interest for researchers due to their broad types of biological activity . Future research may focus on the design and development of potent antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thiazolyl)phthalimide typically involves the reaction of phthalic anhydride with 2-aminothiazole. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Thiazolyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Thiazolyl)phthalimide is unique due to its combined structural features of phthalimide and thiazole, which confer a wide range of biological activities.

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O2S/c14-9-7-3-1-2-4-8(7)10(15)13(9)11-12-5-6-16-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVGPAOBJCWIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289138
Record name N-(2-Thiazolyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6945-01-3
Record name MLS002693221
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Thiazolyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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